

Rapastinel acetate compared to apimostinel and zelquistinel.

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Compound of Interest

Compound Name: Rapastinel acetate

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An Objective Comparison of **Rapastinel Acetate**, Apimostinel, and Zelquistinel for Researchers and Drug Development Professionals

The landscape of therapeutic development for major depressive disorder (MDD) has been significantly shaped by the exploration of N-methyl-D-aspartate receptor (NMDAR) modulators. This guide provides a detailed comparison of three such modulators: **rapastinel acetate**, apimostinel, and zelquistinel. These compounds represent a therapeutic strategy focused on enhancing synaptic plasticity through positive allosteric modulation of the NMDAR, a mechanism distinct from NMDAR antagonists like ketamine.

Mechanism of Action: A Shared Target, Evolving Properties

Rapastinel, apimostinel, and zelquistinel are all positive allosteric modulators of the NMDAR.^[1] They produce rapid and sustained antidepressant effects by enhancing synaptic structure and function.^[2] Unlike ketamine, they have a greatly improved tolerability profile, lacking psychotomimetic or dissociative side effects.^{[2][3]}

These compounds bind to a unique, novel site on the NMDAR, independent of the glycine co-agonist site, to enhance receptor activity.^[4] This positive modulation of NMDARs leads to an increase in synaptic plasticity, which is often impaired in individuals with depression.

While they share a common mechanism, these three "stinels" represent an evolution in drug design. Rapastinel (formerly GLYX-13) is an intravenously administered tetrapeptide. Apimostinel (formerly NRX-1074) is a second-generation, structurally modified tetrapeptide with a benzyl group addition, resulting in approximately 1000-fold greater potency in vitro compared to rapastinel. Zelquistinel (formerly AGN-241751) is a third-generation, orally bioavailable small molecule, representing a significant advancement in drug-like properties.

Quantitative Data Comparison

The following tables summarize the key quantitative and qualitative differences between **rapastinel acetate**, apimostinel, and zelquistinel based on available preclinical and clinical data.

Table 1: Molecular and Pharmacokinetic Properties

Property	Rapastinel Acetate	Apimostinel	Zelquistinel
Molecular Structure	Amidated tetrapeptide	Amidated tetrapeptide with benzyl group	Small molecule, non-peptide
Administration Route	Intravenous	Intravenous	Oral
Relative Potency	Baseline	~1000x more potent than rapastinel in vitro	More potent than rapastinel
Oral Bioavailability	Not orally active	Not orally active	~100% (in rats)
Half-life	Not specified	Not specified	1.21 to 2.06 hours (in rats)
Time to Peak Plasma	Not applicable	Not applicable	30 minutes (in rats)

Table 2: Clinical Development and Efficacy

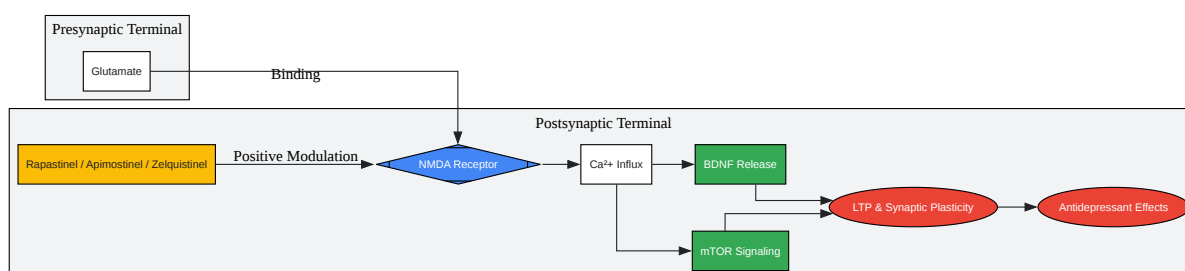
Aspect	Rapastinel Acetate	Apimostinel	Zelquistinel
Development Status	Phase 3 trials failed	Phase 2 development	Phase 2b trial ongoing
Key Clinical Finding	Failed to differentiate from placebo in Phase 3 trials for adjunctive MDD treatment.	A single dose showed rapid, statistically significant antidepressant effects at 24 hours in a Phase 2a study.	In a Phase 2a trial, the two highest doses reduced MADRS scores by 9.5 and 10.6 points compared to a 7.7-point reduction with placebo by week three.
Safety Profile	Well-tolerated, no psychotomimetic effects observed.	Well-tolerated, no psychotomimetic or dissociative side effects reported.	Favorable safety and tolerability, lacking sedative or ataxic effects seen with NMDAR antagonists.

Signaling Pathways and Experimental Workflows

The antidepressant effects of these NMDAR modulators are believed to be mediated through the potentiation of synaptic plasticity. This involves the activation of downstream signaling cascades.

NMDAR-Mediated Signaling Pathway

Activation of the NMDAR by glutamate and a co-agonist (like glycine or D-serine) leads to calcium influx into the postsynaptic neuron. Rapastinel, apimostinel, and zelquistinel enhance this process. The influx of calcium triggers several downstream signaling pathways, including the activation of mTOR and the release of Brain-Derived Neurotrophic Factor (BDNF). These pathways are crucial for long-term potentiation (LTP), synaptogenesis, and ultimately, the structural and functional changes that may underlie the antidepressant effects.



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NMDAR positive modulation signaling cascade.

Experimental Protocols and Workflows

Assessing the efficacy and mechanism of action of these compounds involves a multi-tiered experimental approach, from in vitro assays to in vivo animal models and human clinical trials.

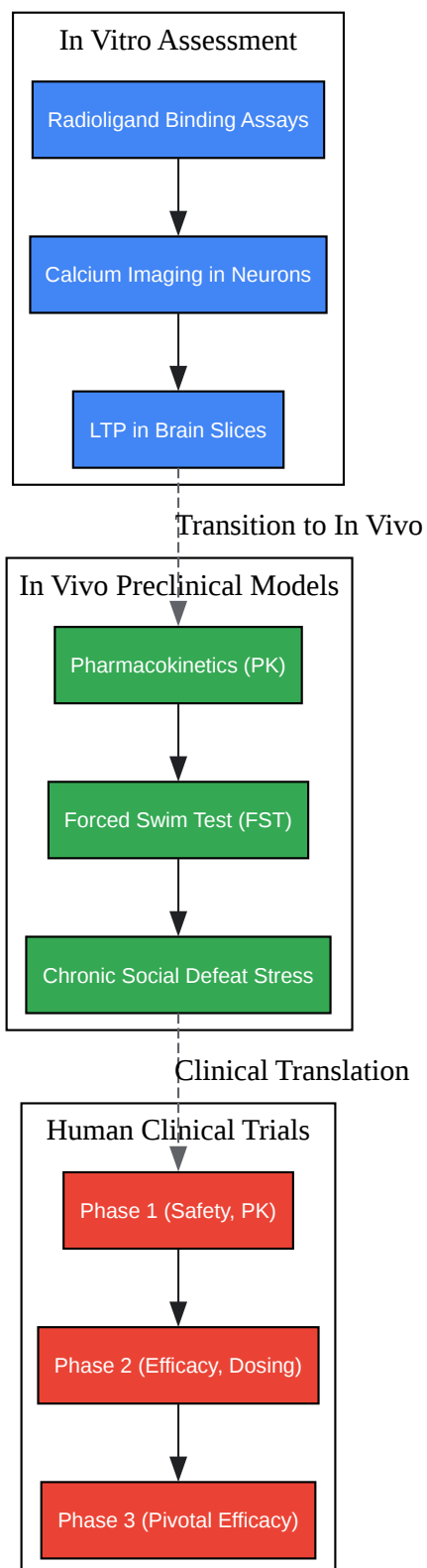
In Vitro Calcium Imaging Protocol

A foundational experiment to quantify the potentiation of NMDAR activity is calcium imaging in cultured neurons.

- **Cell Culture:** Primary cortical neurons are cultured from rodent embryos.
- **Calcium Indicator Loading:** Neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
- **Baseline Measurement:** Baseline fluorescence is recorded.
- **Compound Application:** The test compound (rapastinel, apimostinel, or zelquistinel) is applied at various concentrations.

- **NMDA Stimulation:** A submaximal concentration of NMDA is applied to stimulate the receptors.
- **Fluorescence Measurement:** Changes in intracellular calcium are measured by detecting changes in fluorescence intensity.
- **Data Analysis:** The potentiation of the NMDA-induced calcium influx by the test compound is quantified.

This protocol allows for the determination of potency (EC50) and efficacy of the compounds in modulating NMDAR function.



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Drug development and evaluation workflow.

Conclusion

The development trajectory from rapastinel to apimostinel and zelquistinel illustrates a clear progression in optimizing the therapeutic potential of NMDAR positive allosteric modulators. While the initial promise of rapastinel was not realized in Phase 3 trials, the learnings have informed the development of more potent and bioavailable successors. Apimostinel demonstrated early clinical efficacy, and zelquistinel, with its oral bioavailability and promising Phase 2a data, represents the current forefront of this therapeutic class. For researchers and drug development professionals, the evolution of these "stinels" underscores the therapeutic potential of enhancing synaptic plasticity and offers a compelling alternative to NMDAR antagonism for the treatment of major depressive disorder.

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